

Unraveling the Molecular Target of HS80: A Case of Mistaken Identity

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Compound of Interest

Compound Name: HS80

Cat. No.: B15573088

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the inquiry into the molecular target of the compound designated as **HS80**. Our investigation reveals that "**HS80**" is a term associated with conflicting and hypothetical information from a single commercial source, BenchChem. Furthermore, evidence strongly suggests that "**HS80**" is a likely typographical error for the novel anti-cancer compound HS-113. This guide will, therefore, focus on the scientifically validated molecular target of HS-113, providing a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

The Ambiguity of "HS80"

Initial searches for "**HS80**" yield contradictory descriptions from application notes by BenchChem, identifying it as both a novel protein kinase and a fictional Hedgehog (Hh) pathway inhibitor for comparative purposes.[1][2] One document from the same source explicitly states that there is no publicly available data on the mechanism of action of a compound named "**HS80**" in cellular models, suggesting it might be an internal designation or a typographical error.[3] This lack of consistent, peer-reviewed scientific literature on "**HS80**" makes it impossible to definitively identify its molecular target.

HS-113: The Scientifically Validated Compound

In contrast, a PubMed-indexed study provides clear, peer-reviewed data on the compound HS-113, identified as N-(5-(2-bromobenzyl) thiazole-2-yl) benzofuran-2-carboxamide.[4] This compound has been investigated for its anti-cancer effects in human hepatocellular carcinoma (HCC) cells.[4] The molecular targets and mechanisms of action of HS-113 have been characterized, providing a solid foundation for this technical guide.

Quantitative Data: Efficacy of HS-113

The inhibitory activities of HS-113 have been quantified through various in vitro assays. The following table summarizes the key findings.

Parameter	Cell Line	Value	Effect	Reference
Growth Suppression	Human Hepatocellular Carcinoma (HCC) cells	Dose-dependent	Inhibition of cell proliferation	[4]
Apoptosis Induction	Human Hepatocellular Carcinoma (HCC) cells	Increased sub-G1 population	Programmed cell death	[4]
Cell Cycle Arrest	Human Hepatocellular Carcinoma (HCC) cells	G0/G1 phase arrest	Inhibition of cell cycle progression	[4]

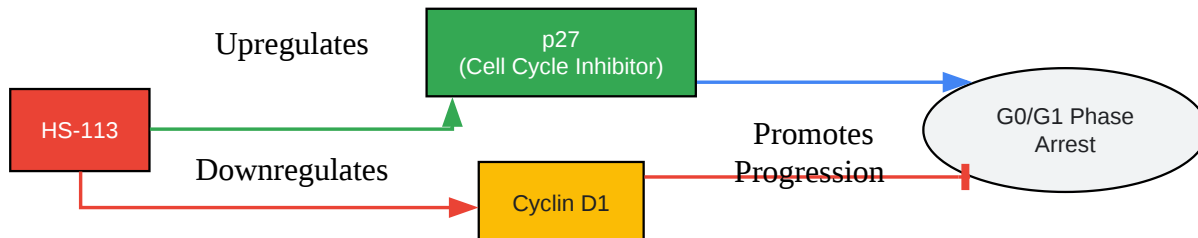
Molecular Targets of HS-113

HS-113 exerts its anti-cancer effects by modulating several key proteins involved in cell cycle regulation, apoptosis, and angiogenesis.

Target Protein	Effect of HS-113	Pathway
p27	Increased expression	Cell Cycle Regulation
Cyclin D1	Decreased expression	Cell Cycle Regulation
Cleaved PARP	Increased levels	Apoptosis
Cleaved Caspase-3	Increased levels	Apoptosis
Hypoxia-inducible factor-1 α (HIF-1 α)	Decreased expression	Angiogenesis
Vascular Endothelial Growth Factor (VEGF)	Decreased secretion	Angiogenesis

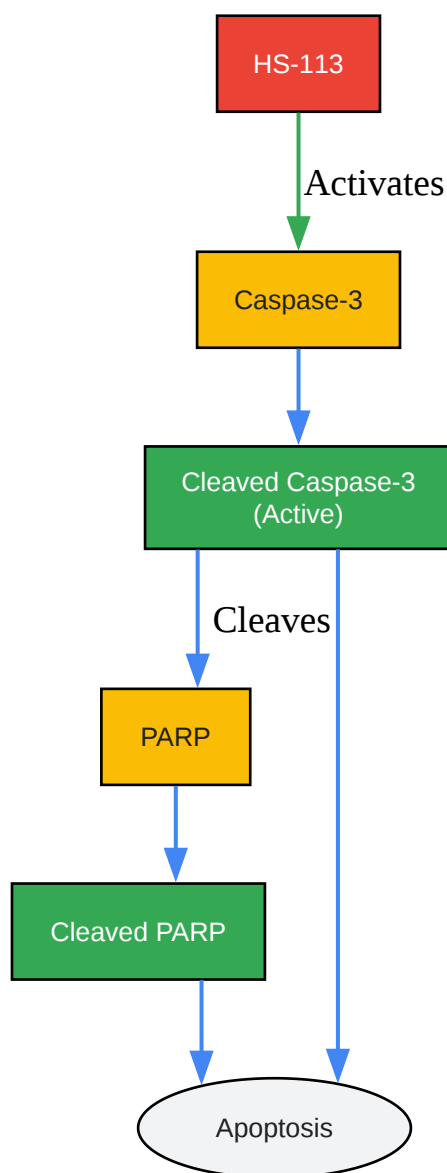
Signaling Pathways Modulated by HS-113

The following diagrams illustrate the key signaling pathways affected by HS-113.



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HS-113 Induced Cell Cycle Arrest



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Apoptotic Pathway Activated by HS-113



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Inhibition of Angiogenesis by HS-113

Experimental Protocols

The following are detailed methodologies for key experiments used to identify the molecular targets and mechanism of action of HS-113.

Cell Growth Suppression Assay (MTT Assay)

- **Cell Seeding:** Seed human hepatocellular carcinoma (HCC) cells (e.g., HepG2, Huh7) into 96-well plates at a density of 5×10^3 cells/well and allow them to attach overnight.
- **Compound Treatment:** Treat cells with various concentrations of HS-113 (typically in a dose-response manner) and a vehicle control (e.g., DMSO) for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

- **Cell Treatment:** Treat HCC cells with HS-113 at the desired concentration for 24-48 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

- **Cell Lysis:** Treat HCC cells with HS-113 for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p27, Cyclin D1, cleaved PARP, cleaved Caspase-3, HIF-1 α , and a loading control (e.g., β -actin) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

VEGF Secretion Assay (ELISA)

- **Conditioned Media Collection:** Treat HCC cells with HS-113 for 24-48 hours. Collect the cell culture supernatant.
- **ELISA:** Quantify the amount of secreted VEGF in the supernatant using a human VEGF ELISA kit according to the manufacturer's instructions.

Conclusion

While the identity of "HS80" as a specific molecular entity remains unsubstantiated in the public scientific domain, the available evidence strongly points to it being a misnomer for HS-113. This technical guide provides a comprehensive overview of the known molecular targets of HS-113, a promising anti-cancer agent. The detailed quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics. Further investigation into the therapeutic potential of HS-113 is warranted.

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